FRAX597

Description

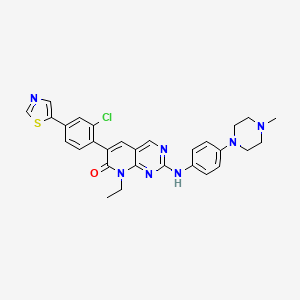

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[2-chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28ClN7OS/c1-3-37-27-20(14-24(28(37)38)23-9-4-19(15-25(23)30)26-17-31-18-39-26)16-32-29(34-27)33-21-5-7-22(8-6-21)36-12-10-35(2)11-13-36/h4-9,14-18H,3,10-13H2,1-2H3,(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUJCQOUWQMVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=CN=CS4)Cl)NC5=CC=C(C=C5)N6CCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FRAX597: A Technical Guide to its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the mechanism of action for FRAX597, a potent small molecule inhibitor of Group I p21-activated kinases (PAKs), and its effects on cancer cells. It consolidates key findings, quantitative data, and experimental methodologies from preclinical research.

Core Mechanism of Action: ATP-Competitive Inhibition of Group I PAKs

This compound is a pyridopyrimidinone-based, orally available, ATP-competitive inhibitor that demonstrates high potency and selectivity for Group I PAKs (PAK1, PAK2, and PAK3) over Group II PAKs (e.g., PAK4).[1][2] p21-activated kinases are serine/threonine kinases that act as crucial downstream effectors of the Rho family small GTPases, Rac1 and Cdc42.[1][3][4] These kinases are implicated in a wide range of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration, and are frequently dysregulated in various cancers.[2][4]

The inhibitory action of this compound is achieved through a specific binding mode within the ATP-binding pocket of the PAK1 kinase domain. Crystallographic studies have revealed that a phenyl ring of the this compound molecule extends past the gatekeeper residue, positioning its thiazole group into the back cavity of the ATP binding site—a region not commonly targeted by kinase inhibitors.[1][3] This unique interaction is the basis for its high potency and selectivity.

Inhibition of Key Oncogenic Signaling Pathways

In many cancers, the loss of tumor suppressors like Merlin (encoded by the NF2 gene) leads to the hyperactivation of PAKs.[1] PAK1, in particular, is a central node in multiple oncogenic signaling pathways.[2][5] It is activated by Rac/Cdc42 and proceeds to phosphorylate numerous downstream substrates, promoting cell cycle progression, survival, and metastasis.

By inhibiting PAK1, this compound effectively blocks these downstream signals. In pancreatic cancer models, this compound has been shown to inhibit AKT activity and the expression of Hypoxia-Inducible Factor 1-alpha (HIF1α).[6] Its action disrupts pathways critical for tumor growth and survival, making it a promising therapeutic agent, especially in cancers with dysregulated PAK signaling.

Quantitative Data: Potency and Efficacy

This compound exhibits nanomolar potency against Group I PAKs. The in vitro efficacy is complemented by significant anti-tumor activity in in vivo models.

Table 1: Biochemical Potency of this compound

| Kinase Target | Biochemical IC₅₀ |

|---|---|

| PAK1 | 8 nM[1] (7.7 nM[5][7]) |

| PAK2 | 13 nM[1] |

| PAK3 | 19 nM[1] |

| PAK4 | >10 µM[1] |

IC₅₀ values represent the concentration required for 50% inhibition of kinase activity in biochemical assays.

Table 2: In Vivo Efficacy in an Orthotopic Schwannoma Model

| Treatment Group | Average Tumor Weight | p-value |

|---|---|---|

| Vehicle Control | 1.87 g | |

| This compound | 0.55 g | 0.0001 |

Data from a 14-day treatment study in an NF2-deficient schwannoma mouse model.[1]

Effects on Cancer Cell Biology

The inhibition of PAK signaling by this compound translates into distinct and therapeutically desirable effects on cancer cell behavior.

-

Inhibition of Proliferation: Treatment with this compound significantly impairs the proliferation of various cancer cell lines, including Nf2-null schwannoma cells and pancreatic cancer cells.[1][6]

-

Cell Cycle Arrest: The anti-proliferative effect is largely due to cell cycle arrest. In schwannoma cells, this compound treatment leads to an accumulation of cells in the G1 phase (74% vs. 50% in control) and a corresponding decrease in the S phase fraction (12% vs. 27% in control).

-

Inhibition of Migration and Invasion: In pancreatic cancer cell lines, this compound was shown to inhibit both cell migration and invasion.[6]

-

Synergistic Activity: this compound can act synergistically with standard-of-care chemotherapies. In pancreatic cancer models, combining this compound with gemcitabine resulted in a synergistic inhibition of cancer cell proliferation in vitro and tumor growth in vivo.[6]

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a set of standard and specialized laboratory techniques.

Protocol 1: In Vitro Kinase Inhibition Assay (Z′-LYTE® Assay)

-

Objective: To determine the biochemical IC₅₀ of this compound against a panel of kinases.

-

Reagents: Recombinant kinase domains (e.g., PAK1, PAK2, PAK3), ATP, peptide substrate, this compound at various concentrations.

-

Procedure: a. Dispense this compound in serial dilutions into assay wells. b. Add the specific kinase and a fluorescently labeled peptide substrate to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate to allow for phosphorylation of the substrate. e. Add a development reagent containing a protease that specifically cleaves the non-phosphorylated peptide. f. Measure the fluorescence resonance energy transfer (FRET) signal. A high FRET signal indicates high phosphorylation (i.e., low kinase inhibition). g. Plot the percentage of inhibition against the log concentration of this compound and fit the curve to calculate the IC₅₀ value.[1]

Protocol 2: Cell Proliferation and Cell Cycle Analysis

-

Objective: To assess the effect of this compound on cancer cell proliferation and cell cycle distribution.

-

Materials: Cancer cell line (e.g., SC4 Nf2-null schwannoma cells), culture medium, this compound, DMSO (vehicle control), Propidium Iodide (PI) staining solution, flow cytometer.

-

Procedure (Proliferation): a. Plate cells in multi-well plates at a low density. b. Treat cells daily with a defined concentration of this compound (e.g., 1 µM) or DMSO. c. At daily intervals (e.g., 24, 48, 72, 96 hours), trypsinize and count the cells from triplicate wells for each condition using a cell counter.[1]

-

Procedure (Cell Cycle): a. Treat cells with this compound or DMSO for a specified time (e.g., 48 hours). b. Harvest cells, wash with PBS, and fix in cold 70% ethanol. c. Wash out the ethanol and resuspend the cell pellet in PI staining solution containing RNase. d. Incubate in the dark for 30 minutes. e. Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

References

- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

FRAX597: A Selective Inhibitor of p21-Activated Kinase 1 (PAK1)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

FRAX597 is a potent, orally available, and ATP-competitive small molecule inhibitor with high selectivity for Group I p21-activated kinases (PAKs), particularly PAK1.[1][2] PAKs are a family of serine/threonine kinases that act as key downstream effectors of the Rho GTPases, Cdc42 and Rac1.[3][4] These kinases are implicated in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[3][5] Dysregulation of PAK signaling is associated with various pathologies, most notably cancer and neurodevelopmental disorders like Neurofibromatosis Type 2 (NF2).[1][2][6] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, mechanism of action, and preclinical efficacy, with a focus on its potential as a therapeutic agent.

Mechanism of Action and Selectivity

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Group I PAKs.[1][7] Crystallographic studies of the this compound/PAK1 complex reveal a unique binding mode where a phenyl ring of the inhibitor traverses the gatekeeper residue, positioning a thiazole group into a back cavity of the ATP binding site, a feature not commonly targeted by kinase inhibitors.[1][2] This distinct interaction contributes to its high potency and selectivity for Group I PAKs (PAK1, PAK2, and PAK3) over Group II PAKs (PAK4, PAK5, and PAK6).[1][8]

Biochemical Activity and Kinase Profile

The inhibitory activity of this compound has been characterized through various biochemical assays, revealing its high potency against Group I PAKs.

| Kinase | IC50 (nM) | Reference |

| Group I PAKs | ||

| PAK1 | 8 | [8][9] |

| PAK2 | 13 | [8][9] |

| PAK3 | 19 | [8][9] |

| Group II PAKs | ||

| PAK4 | >10,000 | [1][9] |

| PAK6 | Minimal Inhibition (23% at 100 nM) | [1][8] |

| PAK7 | Minimal Inhibition (8% at 100 nM) | [1][8] |

Table 1: Biochemical IC50 values of this compound against PAK isoforms.

A broader kinase profiling study against a panel of 106 kinases demonstrated that at a concentration of 100 nM, this compound also exhibits significant inhibitory activity (>80% inhibition) against a limited number of other kinases.[1][8]

| Off-Target Kinase | % Inhibition at 100 nM | Reference |

| YES1 | 87% | [1][8] |

| RET | 82% | [1][8] |

| CSF1R | 91% | [1][8] |

| TEK | 87% | [1][8] |

Table 2: Off-target kinase inhibition by this compound at 100 nM.

PAK1 Signaling Pathways

PAK1 is a central node in multiple signaling pathways that regulate key cellular functions. This compound, by inhibiting PAK1, can modulate these downstream cascades.

Caption: Overview of major signaling pathways regulated by PAK1.

Preclinical Efficacy

The anti-tumor activity of this compound has been demonstrated in both in vitro and in vivo models, particularly in the context of NF2-deficient schwannomas and pancreatic cancer.

In Vitro Studies

This compound has been shown to inhibit the proliferation of various cancer cell lines.

| Cell Line | Cancer Type | IC50 (Proliferation) | Reference |

| SC4 (Nf2-null) | Schwannoma | ~70 nM (cellular IC50 for PAK1 autophosphorylation inhibition) | [1] |

| BxPC-3 | Pancreatic Cancer | 650 nM | [10] |

| PANC-1 | Pancreatic Cancer | 2.0 µM | [10] |

| MiaPaCa-2 | Pancreatic Cancer | 105 nM (migration/invasion) | [10] |

| Pan02 | Pancreatic Cancer | 605 nM (migration/invasion) | [10] |

Table 3: In vitro anti-proliferative and anti-migratory IC50 values of this compound in various cancer cell lines.

In NF2-null Schwann cells, treatment with this compound leads to cell cycle arrest in the G1 phase.[11]

In Vivo Studies

Oral administration of this compound has demonstrated significant anti-tumor efficacy in preclinical models.

| Cancer Model | Dosing Regimen | Outcome | Reference |

| Orthotopic NF2 Schwannoma (mice) | 100 mg/kg, once daily, oral | Significant reduction in tumor growth rate and tumor weight. | [1] |

| Orthotopic Pancreatic Cancer (mice) | In combination with gemcitabine | Synergistic inhibition of tumor growth. | [10][12] |

| KrasG12D driven tumors (mice) | 90 mg/kg/day, p.o. | Tumor regression. | [8] |

Table 4: Summary of in vivo efficacy of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of this compound.

Biochemical Kinase Assay (IC50 Determination)

Caption: Workflow for determining the biochemical IC50 of this compound.

Methodology: IC50 values were determined using a 10-point concentration, non-radioactive, fluorescence-based coupled-enzyme format (Z′-LYTE® biochemical assay).[1][8] This assay monitors the phosphorylation of a peptide substrate. Kinase selectivity was determined using both the Z′-LYTE® and Adapta® kinase assay formats.[8]

Cellular Proliferation Assay

Caption: Workflow for assessing the effect of this compound on cell proliferation.

Methodology: Cells, such as Nf2-null SC4 Schwann cells, were plated in triplicate and treated daily with this compound or a vehicle control (DMSO).[1][9] Cell numbers were counted at specified time points over a period of up to 96 hours to assess the impact on proliferation.[1][11]

Western Blot Analysis for PAK1 Autophosphorylation

Methodology: To determine the cellular IC50 for PAK1 inhibition, cells were treated with escalating doses of this compound for 2 hours.[1] Following treatment, protein was extracted, and Western blot analysis was performed using an antibody specific for phospho-PAK1 (e.g., phospho-Ser-144) to measure the extent of PAK1 autophosphorylation, which is indicative of its activation state. Actin was used as a loading control.[1]

In Vivo Orthotopic Tumor Model

Methodology: Luciferase-tagged tumor cells (e.g., NF2-null schwannoma cells) were injected into a myelinated nerve of immunodeficient mice to establish an orthotopic tumor model that recapitulates the tumor microenvironment.[1][11] Tumor progression was monitored non-invasively via bioluminescence imaging. Once tumors were established, mice were randomized into control (vehicle) and treatment (this compound) cohorts.[1] this compound was administered orally, for instance, at 100 mg/kg once daily for a period of 14 days.[1] At the end of the treatment period, tumors were excised and weighed.[1]

Conclusion

This compound is a potent and selective inhibitor of Group I PAKs, with a well-characterized mechanism of action and demonstrated preclinical efficacy against cancers driven by aberrant PAK signaling. Its ability to be administered orally and its significant anti-tumor activity in in vivo models make it a promising candidate for further clinical investigation. The detailed data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on PAK inhibitors and related signaling pathways. While this compound has shown some off-target effects, its primary activity against PAK1 provides a strong rationale for its continued exploration as a targeted cancer therapeutic.[10]

References

- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

FRAX597: A Technical Guide to a Potent Group I PAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FRAX597 is a potent and selective, ATP-competitive small molecule inhibitor of the Group I p21-activated kinases (PAKs): PAK1, PAK2, and PAK3.[1][2] Discovered through high-throughput screening and subsequent structure-activity relationship (SAR) optimization, this compound has emerged as a critical tool for investigating the roles of Group I PAKs in various cellular processes and as a potential therapeutic agent, particularly in oncology.[1][3] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Synthesis

This compound was identified from a kinase-focused library of 12,000 compounds in a high-throughput screen against PAK1.[1] The initial hits, belonging to an unsubstituted pyridopyrimidinone class, demonstrated moderate inhibitory activity.[1] A standard medicinal chemistry approach involving SAR evaluations led to the optimization of the initial scaffold. A significant breakthrough was the 6-substitution with an aryl group on the pyridopyrimidinone core, which enhanced potency for Group I PAKs and improved selectivity against Group II PAKs.[1] Further refinement of this 6-aryl-substituted pyridopyrimidinone series culminated in the discovery of this compound.[1]

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its chemical structure is known, and its synthesis would follow established methods for the creation of substituted pyridopyrimidinone cores.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Group I PAKs.[1] Crystallographic studies of the this compound/PAK1 complex have elucidated the structural basis for its high potency and selectivity.[1][3] The inhibitor binds to the ATP-binding site of the kinase domain. A key feature of its binding mode is a phenyl ring that extends through the "gatekeeper" residue and positions a thiazole group into a back cavity of the ATP-binding site, a region not commonly exploited by kinase inhibitors.[1][3] This unique interaction contributes to its high affinity and selectivity for Group I PAKs over Group II PAKs.[1]

Signaling Pathway

The p21-activated kinases are downstream effectors of the Rho family small GTPases, Rac1 and Cdc42.[1][3] Upon activation by GTP-bound Rac/Cdc42, PAKs undergo a conformational change and autophosphorylation, leading to their activation. Activated PAKs then phosphorylate a wide range of downstream substrates, influencing cytoskeletal dynamics, cell proliferation, survival, and migration. In some cancers, such as those driven by Neurofibromatosis type 2 (NF2) deficiency, PAK signaling is aberrantly activated.[1][3] this compound, by inhibiting Group I PAKs, can block these downstream signaling events.

Caption: Simplified signaling pathway of PAK1 activation and its inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against various kinases and in cellular assays. The following tables summarize the key data.

Table 1: Biochemical IC50 Values of this compound

| Kinase | IC50 (nM) |

| PAK1 | 8[1][2] |

| PAK2 | 13[1][2] |

| PAK3 | 19[1][2] |

| PAK4 | >10,000[1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect |

| Nf2-null SC4 Schwann cells | Proliferation | Significant impairment of proliferation[1] |

| Nf2-null SC4 Schwann cells | Cell Cycle | Arrest in G1 phase[1] |

| Pancreatic Cancer Cell Lines | Proliferation, Survival, Migration/Invasion | Inhibition[4] |

Table 3: In Vivo Efficacy of this compound

| Tumor Model | Treatment | Outcome |

| Orthotopic NF2 Schwannoma | 100 mg/kg this compound daily | Significantly slower tumor growth rate and lower average tumor weight compared to control[1] |

| Orthotopic Pancreatic Cancer | This compound with gemcitabine | Synergistic inhibition of tumor growth[4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings. Below are outlines of commonly used protocols to assess the efficacy of this compound.

Kinase Inhibition Assay (Kinase-Glo®)

This assay biochemically quantifies the inhibitory effect of this compound on PAK1 activity.

-

Reagents: Recombinant PAK1 enzyme, ATP, Kinase-Glo® reagent (Promega), this compound.

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 384-well plate, add recombinant PAK1 (e.g., 20 nM) and the this compound dilution series.

-

Initiate the kinase reaction by adding a specific concentration of ATP (e.g., 1 µM).

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Add Kinase-Glo® reagent to stop the reaction and measure the remaining ATP via luminescence.

-

Luminescence is inversely proportional to kinase activity.

-

Calculate IC50 values from the dose-response curve.

-

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Proliferation Assay

This assay measures the effect of this compound on the growth of cultured cells.

-

Cell Seeding: Plate cells (e.g., 30,000 cells/well in a 12-well plate) in triplicate.[1]

-

Treatment: After allowing cells to adhere, treat with this compound (e.g., 1 µM) or vehicle control (DMSO).[1] Replace the media with fresh compound daily.[1]

-

Cell Counting: At specified time points (e.g., daily for 4 days), trypsinize the cells and count them using a Coulter counter.[1]

-

Data Analysis: Plot cell number versus time to determine the effect on proliferation. Statistical analysis (e.g., Student's t-test) can be used to assess significance.[1]

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle distribution.

-

Cell Treatment: Treat cells with this compound or vehicle control as in the proliferation assay.

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[1]

-

Staining: Resuspend the fixed cells in a propidium iodide (PI) staining solution containing RNase A.[1] Incubate overnight at 4°C in the dark.[1]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor activity of this compound in a living organism.

-

Cell Implantation: Implant tumor cells (e.g., 5 x 10^4 Nf2−/− SC4 Schwann cells transduced with a luciferase reporter) into the sciatic nerve of immunodeficient mice.[1]

-

Tumor Growth Monitoring: Monitor tumor progression weekly using bioluminescence imaging.[1]

-

Treatment: Once tumors are established, randomize mice into treatment (e.g., 100 mg/kg this compound daily by oral gavage) and vehicle control groups.[1]

-

Efficacy Evaluation: Continue to monitor tumor growth via imaging. At the end of the study, sacrifice the animals, and excise and weigh the tumors.[1]

-

Statistical Analysis: Use a mixed-effect model to analyze the tumor growth rate from bioluminescence data and a t-test to compare final tumor weights.[1]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Group I PAKs that serves as an invaluable research tool and a promising therapeutic candidate. Its unique mechanism of action, demonstrated preclinical efficacy, and the availability of detailed experimental protocols make it a cornerstone for studies on PAK biology and the development of novel cancer therapies. Further investigation into its clinical potential is warranted.

References

- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

FRAX597: A Technical Guide to its Binding Affinity and Interaction with PAK Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

FRAX597 is a potent, ATP-competitive small molecule inhibitor that demonstrates significant selectivity for Group I p21-activated kinases (PAKs).[1][2][3] This technical guide provides a comprehensive overview of the binding affinity of this compound to various PAK isoforms, details the experimental methodologies used to determine these interactions, and visualizes the relevant signaling pathways. The information presented is intended to support researchers and professionals in the fields of oncology, neurofibromatosis, and other areas where PAK signaling is a therapeutic target.

Binding Affinity of this compound to PAK Isoforms

This compound exhibits potent inhibitory activity against the Group I PAK isoforms (PAK1, PAK2, and PAK3), with significantly less activity towards Group II PAKs. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, have been determined using in vitro biochemical assays.

| Kinase Isoform | Biochemical IC50 (nM) |

| PAK1 | 8 |

| PAK2 | 13 |

| PAK3 | 19 |

| PAK4 | >10,000 |

| Table 1: Biochemical IC50 values of this compound for PAK isoforms. Data sourced from Licciulli et al., 2013.[2] |

Off-Target Kinase Profile

To assess the selectivity of this compound, its inhibitory activity has been profiled against a panel of other kinases. At a concentration of 100 nM, this compound shows significant inhibition (>80%) of a limited number of off-target kinases.

| Off-Target Kinase | % Inhibition at 100 nM |

| YES1 | 87 |

| RET | 82 |

| CSF1R | 91 |

| TEK | 87 |

| Table 2: Off-target kinase inhibition profile of this compound. Data sourced from Licciulli et al., 2013.[2] |

It is noteworthy that another PAK inhibitor, PF-3758309, which inhibits both Group I and II PAKs, has a largely non-overlapping off-target profile with this compound.[2]

Signaling Pathways and Mechanism of Action

p21-activated kinases are key signaling nodes downstream of the Rho family GTPases, Rac1 and Cdc42.[4][5][6][7] Activation of Rac/Cdc42 by upstream signals leads to the recruitment and activation of PAKs, which in turn phosphorylate a multitude of downstream substrates involved in cytoskeletal dynamics, cell proliferation, and survival.

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PAK kinase domain and preventing the transfer of phosphate from ATP to its substrates.[1][3]

Experimental Protocols

Determination of Biochemical IC50 Values (Z'-LYTE™ Kinase Assay)

The inhibitory potency of this compound against PAK isoforms was determined using the Z'-LYTE™ Kinase Assay, a fluorescence-based, coupled-enzyme format.[8][9][10]

Principle: This assay measures kinase activity by quantifying the phosphorylation of a synthetic peptide substrate. The peptide is labeled with two fluorophores, creating a FRET (Förster Resonance Energy Transfer) pair. A site-specific protease in the development reagent cleaves only the non-phosphorylated peptide, disrupting FRET. The ratio of the two fluorescence emissions is used to calculate the percentage of phosphorylation.

Detailed Methodology:

-

Reaction Setup: In a 384-well plate, combine the PAK enzyme (e.g., 20 pM for PAK1), a FRET peptide substrate (e.g., Ser/Thr 19 at 2 µM), and various concentrations of this compound in a kinase buffer (50 mM HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA).[8]

-

Initiation: Initiate the kinase reaction by adding ATP (e.g., 160 µM for PAK1).[8]

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature to allow for peptide phosphorylation.[8]

-

Development: Add the Z'-LYTE™ Development Reagent, which contains a site-specific protease that cleaves non-phosphorylated peptides. Incubate for 60 minutes at room temperature.[8][10]

-

Stopping the Reaction: Add a Stop Reagent to terminate the development reaction.

-

Detection: Measure the fluorescence emission at two wavelengths (e.g., 445 nm for Coumarin and 520 nm for Fluorescein) using a fluorescence plate reader.

-

Data Analysis: Calculate the emission ratio and determine the percentage of phosphorylation. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Determination of Cellular IC50 (Western Blot for PAK Autophosphorylation)

The cellular potency of this compound is assessed by measuring the inhibition of PAK autophosphorylation in a cellular context.

Principle: Activated PAKs undergo autophosphorylation at specific serine or threonine residues (e.g., Ser144 on PAK1).[11] This phosphorylation event can be detected by Western blotting using a phospho-specific antibody. A decrease in the phospho-PAK signal in the presence of this compound indicates inhibition of its kinase activity.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., SC4 Schwann cells) and treat with a dose range of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-PAK1 (Ser144)/PAK2 (Ser141) (e.g., Cell Signaling Technology #2606) overnight at 4°C.[11] A primary antibody against total PAK or a loading control (e.g., actin) should be used on a separate blot or after stripping the phospho-antibody to ensure equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Densitometry Analysis: Quantify the band intensities for phospho-PAK and the loading control. Normalize the phospho-PAK signal to the loading control and plot the normalized values against the this compound concentration to estimate the cellular IC50.

Conclusion

This compound is a highly potent and selective inhibitor of Group I PAK kinases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers investigating the role of PAK signaling in various disease models and for those involved in the development of PAK-targeted therapies. The detailed methodologies for assessing both biochemical and cellular activity will aid in the design and interpretation of future studies involving this compound and other PAK inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PAK and other Rho-associated kinases – effectors with surprisingly diverse mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signals from the Ras, Rac, and Rho GTPases Converge on the Pak Protein Kinase in Rat-1 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reactome | RAC1 and CDC42 activate PAK2 [reactome.org]

- 8. biorxiv.org [biorxiv.org]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Phospho-PAK1 (Ser144)/PAK2 (Ser141) Antibody | Cell Signaling Technology [cellsignal.com]

In Vitro Characterization of FRAX597: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of FRAX597, a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs). The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, serves as a comprehensive resource for professionals engaged in oncology research and drug development.

Introduction

This compound is a small-molecule pyridopyrimidinone identified through high-throughput screening as a potent, ATP-competitive inhibitor of the Group I PAKs (PAK1, PAK2, and PAK3).[1][2] These kinases are crucial downstream effectors of the Rac/Cdc42 small G-proteins and are implicated in tumorigenesis in various cancers, including those associated with Neurofibromatosis type 2 (NF2).[1][2] this compound's mechanism involves a unique binding mode, where a phenyl ring traverses the gatekeeper residue, positioning a thiazole moiety into the back cavity of the ATP binding site, a feature that contributes to its potency and selectivity.[1][2] This document summarizes the key biochemical and cellular activities of this compound.

Biochemical Profile

The biochemical activity of this compound has been primarily assessed through its inhibitory effects on kinase activity.

Potency against Group I PAKs

This compound demonstrates high potency against the three members of the Group I PAK family. Its half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating a strong inhibitory effect.

| Kinase Target | IC50 (nM) |

| PAK1 | 8[3], 7.7[4] |

| PAK2 | 13[3], 12.8[4] |

| PAK3 | 19[3], 19.3[4] |

Kinase Selectivity Profile

This compound exhibits significant selectivity for Group I PAKs over Group II PAKs and a broader panel of human kinases. While highly selective, at higher concentrations, it can inhibit other kinases.

Selectivity against Group II PAKs

| Kinase Target | IC50 (µM) | Percent Inhibition (100 nM) |

| PAK4 | >10[1][5] | 0%[3] |

| PAK6 | >10[4] | 23%[3] |

| PAK7 | >10[4] | 8%[3] |

Inhibitory Activity Against Other Kinases (at 100 nM)

| Kinase Target | Percent Inhibition |

| CSF1R | 91%[1][3] |

| PAK2 | 93%[1][3] |

| YES1 | 87%[1][3] |

| TEK | 87%[1][3] |

| PAK1 | 82%[1][3] |

| RET | 82%[1][3] |

Cellular Activity

This compound has been shown to effectively inhibit the proliferation and survival of various cancer cell lines in vitro, particularly those dependent on PAK signaling.

Anti-proliferative Effects

The inhibitor has demonstrated potent anti-proliferative activity in several cancer cell models.

| Cell Line | Cancer Type | IC50 (µM) / Effect |

| SC4 Nf2-null | Schwannoma | Dramatically impaired proliferation at 1 µM[1][6] |

| Ben-Men1 | Benign Meningioma | 3 µM[3] |

| KT21-MG1 | Malignant Meningioma | 0.4 µM[3] |

| Pancreatic Cancer Cells | Pancreatic Cancer | Synergistic inhibition when combined with gemcitabine[7] |

Mechanism of Cellular Action

In cellular models, this compound's primary mechanism involves the inhibition of PAK autophosphorylation, which is a necessary step for kinase activation.[1] In NF2-deficient schwannoma cells, treatment with this compound leads to a G1 phase cell cycle arrest without inducing a sub-G1 population, suggesting it primarily impacts cell proliferation rather than inducing cell death.[1][4] Furthermore, this compound has been shown to inhibit the migration and invasion of pancreatic cancer cells.[7][8]

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on PAK1 disrupts downstream signaling cascades critical for cell growth and survival.

Caption: this compound inhibits Group I PAKs, blocking downstream signaling.

Caption: Workflow for determining cellular anti-proliferative IC50.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Assay (IC50 Determination)

This protocol is based on the Z'-LYTE® biochemical assay format used to determine the biochemical IC50 values of this compound.

-

Assay Principle: This is a fluorescence-based, coupled-enzyme format that measures kinase activity.

-

Reagents: Recombinant kinase domains (PAK1, PAK2, PAK3, etc.), appropriate peptide substrate, ATP, and Z'-LYTE® detection reagents.

-

Procedure:

-

Prepare a 10-point serial dilution of this compound in DMSO.

-

In a suitable microplate, add the kinase and peptide substrate to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the optimized reaction time.

-

Stop the kinase reaction and add the Z'-LYTE® development reagent.

-

Incubate to allow for the development of the fluorescent signal.

-

Read the plate on a fluorescence microplate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.[1][3]

-

Cell Proliferation Assay

This protocol describes the method used to assess the effect of this compound on the proliferation of SC4 Nf2-null Schwann cells.

-

Cell Line: SC4 Nf2-null Schwann cells.

-

Procedure:

-

Plate 30,000 cells per well in 12-well dishes in triplicate.[3][5]

-

Allow cells to adhere overnight.

-

Treat cells with this compound (e.g., 1 µM) or DMSO as a vehicle control.[1][5]

-

Replace the cell growth media containing the respective treatment daily for 4 days.[3]

-

At indicated time points (e.g., daily for 96 hours), trypsinize the cells from individual wells.

-

Plot cell number versus time to visualize the effect on proliferation.

-

Western Blot Analysis for PAK Autophosphorylation

This method is used to determine the cellular IC50 of this compound by measuring the inhibition of PAK1 activation.

-

Cell Line: SC4 Nf2-null Schwann cells.

-

Procedure:

-

Treat cultured SC4 cells with an escalating dose of this compound for 2 hours.[1]

-

Lyse the cells using RIPA lysis buffer (50 mm Tris-HCl, pH 7.5) supplemented with protease and phosphatase inhibitors.[1]

-

Determine protein concentration using a standard protein assay (e.g., BCA).

-

Separate equal amounts of protein extracts by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody against phospho-PAK1 (Ser-144).[1]

-

Incubate with a corresponding secondary antibody conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the blot with an antibody for total PAK1 and a loading control (e.g., Actin) to ensure equal protein loading.[1]

-

Cell Cycle Analysis

This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

-

Cell Line: SC4 Nf2-null Schwann cells.

-

Procedure:

-

Treat cells with this compound or DMSO control for the desired duration.

-

Harvest the cells by trypsinization and wash once with PBS.

-

Fix the cells by resuspending them in cold 70% ethanol and incubating overnight at 4°C.[5]

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in propidium iodide (PI) staining buffer (containing 50 µg/mL PI and 250 mg/mL RNase A in PBS).[5]

-

Incubate the cells at 4°C in the dark overnight.[5]

-

Analyze the DNA content of the cells by flow cytometry (FACS).[1]

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound is a highly potent and selective inhibitor of Group I PAKs, demonstrating significant anti-proliferative and anti-migratory effects in various cancer cell models in vitro. Its well-characterized biochemical profile, cellular activities, and defined mechanism of action establish it as a valuable tool for cancer research and a promising scaffold for the development of therapeutics targeting PAK-driven malignancies.[1][2]

References

- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. p21-Activated Kinase Inhibitor III, this compound | 1286739-19-2 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

FRAX597: A Technical Guide to Investigating PAK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of FRAX597, a potent and selective small-molecule inhibitor of Group I p21-activated kinases (PAKs). This document details its mechanism of action, summarizes key quantitative data, and offers detailed experimental protocols for its application in studying PAK signaling pathways, making it an essential resource for researchers in oncology, neurofibromatosis, and related fields.

Introduction to this compound and PAK Signaling

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as critical effectors of the Rho GTPases, Rac1 and Cdc42.[1][2] They are divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Group I PAKs are implicated in a myriad of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.[3][4] Dysregulation of PAK signaling is frequently observed in various cancers, making these kinases attractive therapeutic targets.[3][5]

This compound is a pyridopyrimidinone-based, ATP-competitive inhibitor that demonstrates high potency and selectivity for Group I PAKs.[6] Its ability to specifically inhibit PAK1, PAK2, and PAK3 allows for the precise dissection of their roles in normal physiology and disease.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against PAK isoforms and its effects on cellular processes.

Table 1: In Vitro Kinase Inhibition by this compound

| Kinase | IC50 (nM) | Assay Type | Reference |

| PAK1 | 8 | Biochemical | [6] |

| PAK2 | 13 | Biochemical | [6] |

| PAK3 | 19 | Biochemical | [6] |

| PAK4 | >10,000 | Biochemical | [6] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect | IC50 / Concentration | Reference |

| Nf2-null Schwann cells (SC4) | Proliferation | Inhibition | ~70 nM (cellular IC50 for p-PAK1 inhibition) | [6] |

| Nf2-null Schwann cells (SC4) | Cell Cycle | G1 Arrest | 1 µM | [6] |

| Pancreatic Cancer Cell Lines | Proliferation, Migration, Invasion | Inhibition | Not specified | [7] |

| T-LBL cell lines (Jurkat, SUP-T1, CCRF-CEM) | Cell Viability | Inhibition | Dose-dependent |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for understanding the application of this compound.

PAK Signaling Pathway

The following diagram illustrates the canonical Rac/Cdc42/PAK signaling cascade, highlighting the point of intervention for this compound.

Figure 1: Simplified PAK Signaling Pathway and this compound Inhibition.

Experimental Workflow: Assessing this compound Efficacy

This diagram outlines a typical workflow for evaluating the effects of this compound in a cancer cell line.

Figure 2: General Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for key experiments utilizing this compound.

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Cell culture medium or appropriate buffer

-

For in vivo studies: PEG300, Tween-80, Saline, or 20% SBE-β-CD in Saline[8]

Procedure:

-

Stock Solution (In Vitro):

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the powder is completely dissolved.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C for long-term storage.[8]

-

-

Working Solution (In Vitro):

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution to the desired final concentrations using pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent toxicity.

-

-

Formulation for In Vivo Oral Administration (Example): [8]

-

To prepare a 1.43 mg/mL suspension, first create a 14.3 mg/mL stock in DMSO.

-

For a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.

-

Add 50 µL of Tween-80 and mix thoroughly.

-

Finally, add 450 µL of saline to reach a final volume of 1 mL.

-

Alternatively, a clear solution can be prepared by adding 100 µL of the 14.3 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline.[8]

-

Note: Prepare fresh for each day of dosing.

-

Western Blot Analysis of PAK Phosphorylation

This protocol is designed to assess the inhibition of PAK autophosphorylation (a marker of its activation) in cells treated with this compound.

Materials:

-

Cells of interest

-

This compound

-

RIPA lysis buffer supplemented with phosphatase and protease inhibitors[6]

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)[9]

-

Primary antibodies:

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).[6]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-PAK1/2) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply ECL detection reagent to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total PAK1 and a loading control to ensure equal protein loading.

Cell Proliferation Assay

This protocol measures the effect of this compound on cell growth over time.

Materials:

-

Cells of interest

-

This compound

-

12-well or 96-well cell culture plates

-

Cell counting solution (e.g., Trypan Blue) and a hemocytometer or an automated cell counter.

Procedure:

-

Cell Seeding: Seed a specific number of cells (e.g., 30,000 cells/well for a 12-well plate) in triplicate for each condition and time point.[6]

-

Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentration of this compound or DMSO. Replace the medium with fresh treatment daily.[6]

-

Cell Counting: At specified time points (e.g., 24, 48, 72, 96 hours), trypsinize the cells from one set of triplicate wells for each condition.

-

Data Analysis: Count the number of viable cells. Plot the cell number against time for each treatment condition to generate growth curves.

Transwell Cell Migration and Invasion Assay

This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion) towards a chemoattractant.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Fixation and staining solutions (e.g., methanol and crystal violet)

Procedure:

-

Preparation of Inserts:

-

For the invasion assay, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.[10] For the migration assay, no coating is needed.

-

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or DMSO.

-

Assay Setup:

-

Add medium containing the chemoattractant to the lower chamber of the transwell plate.

-

Add the cell suspension in serum-free medium with the respective treatments to the upper chamber (the insert).

-

-

Incubation: Incubate the plate for a period that allows for cell migration/invasion but not proliferation (e.g., 12-48 hours, depending on the cell type).

-

Quantification:

-

After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated to the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields for each membrane.

-

-

Data Analysis: Compare the number of migrated/invaded cells in the this compound-treated groups to the control group.

In Vivo Tumor Growth Inhibition Study in a Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Tumor cells (e.g., luciferase-tagged for bioluminescence imaging)

-

This compound formulation for oral gavage

-

Vehicle control formulation

-

Calipers or bioluminescence imaging system for tumor monitoring

Procedure:

-

Tumor Cell Implantation:

-

Inject a suspension of tumor cells subcutaneously or orthotopically into the mice. For example, for an orthotopic model of NF2, luciferase-tagged Nf2-null schwannoma cells can be injected into the sciatic nerve.[6]

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Tumor Monitoring:

-

Measure tumor volume with calipers regularly (e.g., twice a week) or monitor tumor progression using bioluminescence imaging.[6]

-

-

Endpoint and Analysis:

-

Continue treatment for a predetermined period (e.g., 14 days).[6]

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and perform further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or Western blotting for target engagement).

-

Compare the tumor growth rates and final tumor weights between the treated and control groups.

-

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex roles of Group I PAKs in cellular signaling. Its high potency and selectivity, combined with oral bioavailability, make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate the therapeutic potential of targeting PAK signaling in various diseases. As with any inhibitor, careful experimental design, including appropriate controls and dose-response studies, is essential for obtaining robust and interpretable results.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 11. selleckchem.com [selleckchem.com]

FRAX597: A Technical Guide to its Role in Inhibiting Cell Migration and Invasion

For Researchers, Scientists, and Drug Development Professionals

Introduction

FRAX597 is a potent, orally available small-molecule inhibitor targeting the p21-activated kinases (PAKs).[1][2] PAKs are a family of serine/threonine kinases that act as critical effectors for the Rho family of small GTPases, Rac1 and Cdc42.[1][3] These kinases are pivotal in regulating a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility.[4][5] Notably, the aberrant activation of PAKs, particularly the Group I isoforms (PAK1, PAK2, and PAK3), is frequently implicated in the pathogenesis of various cancers, promoting tumorigenesis, invasion, and metastasis.[1][5][6] this compound has emerged as a valuable tool for dissecting the roles of Group I PAKs and as a potential therapeutic agent for diseases characterized by dysregulated PAK signaling, such as Neurofibromatosis Type 2 (NF2) and various cancers.[1][2][6] This guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on cell migration and invasion, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Mechanism of Action

This compound functions as a highly potent, ATP-competitive inhibitor of Group I PAKs.[1][7] Its unique chemical structure, featuring a pyridopyrimidinone core, allows it to bind to the ATP-binding pocket of the kinase domain.[1][2] Crystallographic studies of the this compound/PAK1 complex have revealed that a phenyl ring of the inhibitor traverses the gatekeeper residue and positions a thiazole group into the back cavity of the ATP binding site, a region infrequently targeted by kinase inhibitors.[1][2] This binding mode contributes to its high potency and selectivity for Group I PAKs over Group II PAKs (PAK4, PAK5, PAK6).[1]

While highly selective for Group I PAKs, at higher concentrations, this compound can exhibit inhibitory activity against other kinases. Kinase profiling studies have shown significant inhibition (>80% at 100 nM) of YES1, RET, CSF1R, and TEK.[1][7] However, studies in cell lines that do not express these off-target kinases have confirmed that the primary effects of this compound on cell proliferation and migration are mediated through the inhibition of Group I PAKs.[1]

Role in Cell Migration and Invasion

Cell migration is a complex, multi-step process involving dynamic reorganization of the actin cytoskeleton, formation and turnover of focal adhesions, and generation of contractile forces.[8][9] PAK kinases, as key effectors of Rac1 and Cdc42, are central regulators of these events.[1][4] They influence the actin cytoskeleton by phosphorylating and regulating proteins such as LIM kinase (LIMK) and cofilin, and they control focal adhesion dynamics through interactions with proteins like paxillin and FAK.[5][9][10]

By inhibiting Group I PAKs, this compound disrupts these critical cellular processes, leading to a significant reduction in cell migration and invasion.[6] Inhibition of PAKs by this compound has been shown to abolish F-actin flow, displace myosin IIA from the leading edge of migrating cells, and decrease the turnover of focal adhesions.[9] This culminates in impaired protrusive activity and a loss of directional cell movement.[9] These effects have been demonstrated in various cancer cell lines, including those from pancreatic cancer and NF2-associated schwannomas.[1][6]

Signaling Pathways Modulated by this compound

The primary signaling cascade inhibited by this compound is the Rac/Cdc42 pathway. In this pathway, extracellular signals activate the small GTPases Rac and Cdc42, which then bind to and activate PAKs.[1] Activated PAKs, in turn, phosphorylate a wide array of downstream substrates that regulate cytoskeletal organization and cell motility.[5]

Furthermore, PAKs are known to be integrated into other major signaling networks that drive cell proliferation and survival, such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT pathways.[1][5] For instance, PAK1 can interfere with the activation of the MAPK cascade and has been shown to be involved in AKT- and HIF1α-dependent pathways in pancreatic cancer.[1][6] By inhibiting PAK1, this compound can indirectly modulate these interconnected pathways, contributing to its anti-proliferative and anti-tumorigenic effects.[1][6][11]

References

- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. p21-Activated Kinase: Role in Gastrointestinal Cancer and Beyond [mdpi.com]

- 6. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Neurofibromatosis Type 2 and the Role of p21-Activated Kinases

An In-depth Technical Guide on FRAX597 in Neurofibromatosis Type 2 Research

Neurofibromatosis type 2 (NF2) is an autosomal dominant genetic disorder characterized by the development of multiple tumors in the central nervous system, including schwannomas, meningiomas, and ependymomas.[1][2] The disorder is caused by mutations in the NF2 gene, which encodes a tumor suppressor protein called Merlin.[3][4] One of the well-established functions of Merlin is the negative regulation of the p21-activated kinases (PAKs), a family of serine/threonine kinases that are downstream effectors of the small GTPases Rac and Cdc42.[1][4][5] In the absence of functional Merlin, group I PAKs (PAK1, PAK2, and PAK3) become hyperactivated, leading to increased cell proliferation, survival, and motility, which contributes to tumorigenesis.[4][6][7] This direct link between Merlin deficiency and PAK hyperactivation has identified the PAKs as promising therapeutic targets for NF2-associated tumors.[3][7]

This compound: A Potent Group I PAK Inhibitor

This compound is a small-molecule pyridopyrimidinone identified through high-throughput screening as a potent, orally available, and ATP-competitive inhibitor of group I PAKs.[3][7] Its inhibitory activity is highly specific for PAK1, PAK2, and PAK3, with minimal effect on group II PAKs.[7] The crystallographic structure of this compound in complex with PAK1 reveals that it binds to the ATP-binding site, with a portion of the molecule extending into a back cavity, a feature that contributes to its potency and selectivity.[3][7]

Biochemical Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of this compound against the group I PAKs have been determined in biochemical assays.

| Kinase | Biochemical IC50 (nM) |

| PAK1 | 8 |

| PAK2 | 13 |

| PAK3 | 19 |

| Data sourced from Licciulli et al. (2013).[7] |

Preclinical In Vitro Efficacy of this compound

The anti-proliferative effects of this compound have been evaluated in various NF2-deficient cell lines, demonstrating its potential to inhibit the growth of schwannomas and meningiomas.

Cellular Inhibitory Activity (IC50)

The IC50 values for this compound and related PAK inhibitors were determined in NF2-deficient and control cell lines after 72 hours of treatment.

| Cell Line | Description | This compound IC50 (µM) | FRAX1036 IC50 (µM) |

| Ben-Men-1 | Benign NF2-/- Meningioma | 0.393 | 1.888 |

| KT21-MG1 | Malignant NF2-/- Meningioma | 2.927 | 1.991 |

| AC07 | Arachnoid Cell (NF2+/+) | 1.178 | 1.242 |

| MN328 | Benign Meningioma (NF2+/+) | 2.807 | 4.239 |

| MN525 | Malignant Meningioma (NF2+/+) | 1.590 | 3.296 |

| SC4 | Nf2-null Schwann Cells | ~0.070* | Not Reported |

| This value represents the cellular IC50 for inhibition of PAK1 autophosphorylation, not cell viability over 72 hours.[7] | |||

| Data for meningioma and arachnoid cells sourced from Paudel et al. (2015).[1] |

Effects on Cell Proliferation, Cell Cycle, and Motility

In vitro studies have shown that this compound significantly impairs the proliferation of NF2-null schwannoma (SC4) cells.[7][8] This inhibition is associated with a cell cycle arrest in the G1 phase, as evidenced by an accumulation of cells in G1 (74% in treated vs. 50% in control) and a corresponding decrease in the S and G2/M phases.[8] Furthermore, in NF2-deficient meningioma cells, group I PAK inhibitors, including this compound, were found to suppress cell motility and invasiveness by approximately 70% in benign cells and 40% in malignant cells.[1]

Preclinical In Vivo Efficacy of this compound

The anti-tumor activity of this compound has been validated in an orthotopic mouse model of NF2-associated schwannoma, which closely mimics the human disease.[7][9]

In Vivo Tumor Growth Inhibition

In this model, NF2-null schwannoma cells (SC4) expressing luciferase were injected into the sciatic nerves of NOD/SCID mice. After tumor establishment, mice were treated daily with this compound.

| Treatment Group | Dosage | Duration | Average Tumor Weight (g) | P-value vs. Control |

| Vehicle Control | - | 14 days | 1.87 | - |

| This compound | 100 mg/kg | 14 days | 0.55 | 0.0001 |

| Data sourced from Licciulli et al. (2013).[7][9] |

Bioluminescence imaging confirmed a significantly slower rate of tumor growth in the this compound-treated group compared to the vehicle-treated controls (p=0.0002).[7][9] These results demonstrate the potent anti-tumor effects of this compound in a relevant in vivo setting.[7]

Signaling Pathways and Experimental Workflows

Merlin/PAK Signaling Pathway in NF2

The loss of the NF2 tumor suppressor, Merlin, leads to the constitutive activation of Rac/Cdc42, which in turn hyperactivates group I PAKs. Activated PAK1 phosphorylates downstream targets such as MEK1 and RAF-1, activating the RAF/MEK/ERK pathway, and also influences other pro-tumorigenic signaling cascades.[6] this compound acts by directly inhibiting the kinase activity of PAK1/2/3, thereby blocking these downstream signals.

Caption: Merlin/PAK signaling pathway and the inhibitory action of this compound.

In Vitro Experimental Workflow

The typical workflow for assessing the efficacy of this compound in cell culture involves cell treatment followed by assays for viability, cell cycle distribution, and protein analysis.

Caption: Standard workflow for in vitro evaluation of this compound.

In Vivo Orthotopic Model Workflow

The in vivo efficacy of this compound is tested using an orthotopic schwannoma model, which involves tumor cell implantation, treatment, and monitoring.

Caption: Workflow for the in vivo orthotopic schwannoma model study.

Detailed Experimental Protocols

In Vitro Cell Proliferation and Viability Assays

-

Cell Lines: NF2-null human schwannoma (HEI-193), NF2-null murine schwannoma (SC4), benign NF2-/- meningioma (Ben-Men-1), and malignant NF2-/- meningioma (KT21-MG1) cells are commonly used.[1][6][7]

-

Seeding: Cells are seeded in 6-well or 96-well plates at a density of approximately 0.3 x 10^6 cells per well for 6-well plates.[6]

-

Treatment: The following day, cells are treated with this compound at various concentrations or with DMSO as a vehicle control.[6][7] For proliferation assays, treatment is often continued for 72 to 96 hours.[1][8]

-

Analysis: Cell viability can be assessed using an MTT assay or by direct cell counting using a hemocytometer.[1][8] For IC50 determination, data is plotted as the percentage of viable cells relative to the DMSO control.[1]

Western Blot Analysis for PAK Phosphorylation

-

Treatment: Cells are treated with this compound for a short duration (e.g., 2 hours) to assess the direct impact on signaling.[6][7]

-

Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are probed with primary antibodies against phospho-PAK1 (Ser-144) to detect active PAK1, and total PAK1 or actin as loading controls.[7]

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

In Vivo Orthotopic Schwannoma Model

-

Animal Model: NOD/SCID mice are typically used for these xenograft studies.[9]

-

Cell Preparation: NF2-null SC4 schwannoma cells are engineered to express luciferase (SC4/pLuc-mCherry) for in vivo imaging.[9]

-

Implantation: Approximately 5 x 10^4 cells are injected directly into a myelinated nerve, such as the sciatic nerve, of the mice.[8][9]

-

Drug Formulation and Administration: this compound is formulated for administration. While the specific formulation for this compound in the key schwannoma study isn't detailed, a related compound, FRAX1036, was formulated in 20% (2-hydroxypropyl)-β-cyclodextrin in 50 mM citrate buffer (pH 3.0) for daily oral gavage.[6] this compound was administered daily at 100 mg/kg.[7][9]

-

Tumor Monitoring: Tumor progression is monitored non-invasively using bioluminescence imaging (BLI) at regular intervals (e.g., every 3 days).[9] The total flux (photons/second) is quantified to measure tumor burden.[7]

-

Endpoint Analysis: At the end of the treatment period (e.g., 14 days), animals are euthanized, and tumors are excised and weighed.[7][9]

Conclusion and Future Perspectives

The preclinical data for this compound strongly support the inhibition of group I PAKs as a viable therapeutic strategy for NF2-associated tumors. This compound has demonstrated potent and specific activity against NF2-deficient schwannoma and meningioma cells, both in vitro and in vivo.[1][7] It effectively inhibits cell proliferation by inducing G1 cell cycle arrest and reduces tumor growth in a clinically relevant animal model.[7][8]

However, it is important to note the challenges observed with other PAK inhibitors. For instance, a related pan-group I PAK inhibitor, FRAX1036, showed efficacy in vitro but had insignificant effects in a genetically engineered mouse model of NF2, suggesting potential issues with in vivo potency or pharmacokinetics.[4][6] Furthermore, some PAK inhibitors have been associated with cardiovascular toxicity, which has led to the termination of clinical studies.[8] While the preclinical profile of this compound is promising, further investigation into its long-term safety, tolerability, and pharmacokinetic properties is essential before it can be advanced into clinical trials for NF2 patients.

References

- 1. Group I Paks as therapeutic targets in NF2-deficient meningioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbtn.org [cbtn.org]

- 3. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A clue to the therapy of neurofibromatosis type 2: NF2/merlin is a PAK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for FRAX597 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

FRAX597 is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), which are crucial downstream effectors of Rac/Cdc42 signaling.[1] These kinases are implicated in a variety of cellular processes fundamental to cancer progression, including proliferation, survival, and motility.[1] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, most notably in neurofibromatosis type 2 (NF2)-associated schwannomas and pancreatic cancer. This document provides detailed protocols for in vivo experimental setups using this compound, data presentation guidelines, and visualizations of the targeted signaling pathway and experimental workflows.

Signaling Pathway and Mechanism of Action

This compound is an ATP-competitive inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[1][2] In many cancers, the loss of the NF2 tumor suppressor gene product, Merlin, leads to the hyperactivation of PAKs.[1] this compound treatment has been shown to inhibit the autophosphorylation of PAK1, a key step in its activation.[2] Downstream of PAK1, this compound has been observed to attenuate signaling through pro-survival pathways such as AKT and the Raf-MAPK cascade.[3][4] This inhibition of critical signaling nodes leads to cell cycle arrest, primarily in the G1 phase, and a subsequent reduction in tumor cell proliferation.[2]

Caption: this compound inhibits Group I PAKs, blocking downstream AKT and MAPK signaling pathways to reduce cell proliferation and survival.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in an Orthotopic Schwannoma Model

| Parameter | Vehicle Control | This compound (100 mg/kg) | p-value | Reference |

| Animal Model | NOD/SCID Mice | NOD/SCID Mice | N/A | [2] |

| Cell Line | Nf2-/- SC4 Schwann Cells | Nf2-/- SC4 Schwann Cells | N/A | [2] |

| Treatment Duration | 14 days | 14 days | N/A | [2] |

| Tumor Growth Rate | Significantly higher | Significantly slower | p = 0.0002 | [5][6] |

| Final Tumor Weight (grams) | 1.87 | 0.55 | p = 0.0001 | [2][5] |

Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine in an Orthotopic Pancreatic Cancer Model

| Parameter | Control | This compound (3 mg/kg) | Gemcitabine (40 mg/kg) | This compound + Gemcitabine | Reference |

| Animal Model | Orthotopic Murine Model | Orthotopic Murine Model | Orthotopic Murine Model | Orthotopic Murine Model | [3] |

| Tumor Volume | No significant change | No significant change | Significantly reduced vs. control | Further significant reduction vs. Gemcitabine alone | [3] |

| Metastasis & Survival | N/A | N/A | N/A | Promising trend towards decreased metastasis and increased survival | [3][4] |

Experimental Protocols

Orthotopic Schwannoma Model in NOD/SCID Mice

This protocol describes the establishment of an orthotopic schwannoma model by intraneural injection of NF2-null Schwann cells into the sciatic nerve of NOD/SCID mice.[2]

Materials:

-

Nf2-/- SC4 Schwann cells transduced with a luciferase reporter gene (e.g., pLuc-mCherry)

-

NOD/SCID mice (8 weeks old)

-

Anesthesia (e.g., Ketamine/Xylazine cocktail)

-

Surgical microscope or magnifying loupes

-

Fine surgical instruments (forceps, scissors)

-

Microsyringe (e.g., Hamilton syringe) with a 33-gauge needle

-

This compound formulation

-

Vehicle control

-

Bioluminescence imaging system

Experimental Workflow:

Caption: Workflow for the orthotopic schwannoma model, from cell implantation to endpoint analysis.

Procedure:

-